molecular formula C10H9F2NO B6332176 N-Cyclopropyl-2,3-difluorobenzamide CAS No. 1247630-06-3

N-Cyclopropyl-2,3-difluorobenzamide

Cat. No.: B6332176
CAS No.: 1247630-06-3
M. Wt: 197.18 g/mol
InChI Key: LXSSCOGRUYAIOL-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2,3-difluorobenzamide is an organic compound with the molecular formula C10H9F2NO It is characterized by the presence of a cyclopropyl group attached to a benzamide structure, which is further substituted with two fluorine atoms at the 2 and 3 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2,3-difluorobenzamide typically involves the reaction of 2,3-difluorobenzoic acid with cyclopropylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2,3-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzamides.

Scientific Research Applications

N-Cyclopropyl-2,3-difluorobenzamide has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2,3-difluorobenzamide involves its interaction with specific molecular targets. The cyclopropyl group and fluorine atoms contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-2,4-difluorobenzamide
  • N-Cyclopropyl-2,5-difluorobenzamide
  • N-Cyclopropyl-3,4-difluorobenzamide

Uniqueness

N-Cyclopropyl-2,3-difluorobenzamide is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the cyclopropyl group also adds to its distinct properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-cyclopropyl-2,3-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c11-8-3-1-2-7(9(8)12)10(14)13-6-4-5-6/h1-3,6H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSSCOGRUYAIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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